molecular formula C15H13N3 B2755538 (1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine CAS No. 861212-75-1

(1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine

Cat. No.: B2755538
CAS No.: 861212-75-1
M. Wt: 235.28 g/mol
InChI Key: QJTAQFFNUQNTOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine is a chemical hybrid structure of significant interest in medicinal chemistry and drug discovery. This compound incorporates a 1H-pyrrolo[2,3-b]pyridine scaffold, a privileged heterocyclic system recognized as a bioisostere for purines and other nitrogenous aromatics. This scaffold is found in compounds investigated as potent and selective inhibitors of various biological targets. For instance, derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been explored as selective inhibitors of phosphodiesterase 4B (PDE4B), a key enzyme regulating cAMP signaling that is implicated in inflammatory diseases and central nervous system (CNS) disorders . Furthermore, the 1H-pyrrolo[2,3-b]pyridine aminophenyl motif is associated with kinase modulation, including interactions with serine/threonine-protein kinase Pim-1, a target relevant in oncology . The (1E)-1-(4-methylphenyl)methanimine moiety introduces a planar, conjugated system that can be critical for target engagement. Researchers may value this compound as a versatile synthetic intermediate or as a novel chemical entity for high-throughput screening against these and other therapeutic targets, including kinases and enzymes involved in nucleotide metabolism. Its primary research value lies in the development of novel small-molecule probes and potential therapeutics for inflammation, cancer, and CNS diseases.

Properties

CAS No.

861212-75-1

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

1-(4-methylphenyl)-N-pyrrolo[2,3-b]pyridin-1-ylmethanimine

InChI

InChI=1S/C15H13N3/c1-12-4-6-13(7-5-12)11-17-18-10-8-14-3-2-9-16-15(14)18/h2-11H,1H3

InChI Key

QJTAQFFNUQNTOS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C=NN2C=CC3=C2N=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C=NN2C=CC3=C2N=CC=C3

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine typically involves the condensation of 4-methylbenzaldehyde with 1H-pyrrolo[2,3-b]pyridin-1-amine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine serves as a valuable building block for the synthesis of more complex molecules. Its structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis .

Biology

The compound is being investigated for its potential biological activities. Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant pharmacological properties, including:

  • Antimicrobial Activity : Studies have shown that compounds containing the pyrrolo[2,3-b]pyridine moiety can demonstrate antimicrobial effects against various pathogens.
  • Anticancer Properties : The compound's unique structure may interact with cellular targets involved in cancer progression, making it a candidate for anticancer drug development .

Medicine

Research into this compound has revealed its potential as a therapeutic agent. Notable areas of investigation include:

  • Protein Kinase Inhibition : The compound has been evaluated for its ability to inhibit specific protein kinases, which play crucial roles in cell signaling and cancer development .
  • Anti-inflammatory Effects : The biological activity profile suggests that it may also possess anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases .

Industrial Applications

In industry, this compound is utilized in the development of advanced materials. Its unique chemical properties allow for applications in creating materials with specific functionalities such as:

  • Conductivity : The compound's electronic properties make it suitable for use in conductive materials.
  • Fluorescence : Its structure can be modified to enhance fluorescent properties, which are valuable in various imaging applications.

Case Study 1: Anticancer Activity

A study published in the Bulletin of the Chemical Society of Ethiopia explored novel derivatives of pyrrolo[2,3-b]pyridine and their anticancer activities. The findings indicated that modifications to the core structure significantly enhanced cytotoxicity against cancer cell lines. This highlights the potential of this compound as a scaffold for developing new anticancer agents .

Case Study 2: Antimicrobial Properties

Research conducted on pyrrolo[2,3-b]pyridine derivatives demonstrated promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural variations in enhancing efficacy against resistant strains, pointing towards the potential application of this compound in pharmaceutical formulations targeting infectious diseases .

Mechanism of Action

The mechanism by which (1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved in its mechanism of action are under investigation, with studies focusing on its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Heterocyclic Amines in Food Toxicology

highlights carcinogenic heterocyclic amines (HCAs) like IQ (imidazoquinoline derivatives), which share aromatic heterocyclic frameworks with the target compound . However, critical differences include:

  • Structural Divergence: IQ contains an imidazole ring fused to a quinoline, whereas the target compound features a pyrrolopyridine core.
  • The methanimine group’s metabolic fate (e.g., hydrolysis to aldehydes) may warrant further toxicological evaluation.

Research Implications and Data Gaps

  • Synthetic Optimization : The target compound’s synthesis could benefit from adapting Ru-catalyzed methods (as in ) or exploring palladium-mediated cross-coupling for imine formation.
  • Biological Relevance : While hydroxymethyl derivatives in are intermediates, the target’s imine group may confer unique interactions with biological targets (e.g., enzyme inhibition).
  • Data Limitations : Direct experimental data on the target compound’s physical properties (e.g., solubility, melting point) and bioactivity are absent in the provided evidence, necessitating further study.

Biological Activity

(1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine, commonly referred to as compound 861212-75-1, is a synthetic organic compound that exhibits significant biological activity. Its unique structure, characterized by a pyrrolo[2,3-b]pyridine moiety and a 4-methylphenyl group, positions it as a promising candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H13N3C_{15}H_{13}N_{3}, with a molecular weight of 235.28 g/mol. The compound features an imine functional group and heterocyclic rings that contribute to its reactivity and biological interactions.

PropertyValue
Chemical FormulaC15H13N3C_{15}H_{13}N_{3}
Molecular Weight235.28 g/mol
CAS Number861212-75-1

Biological Activity Overview

Research indicates that this compound possesses various biological activities, particularly in the fields of antimicrobial , anticancer , and neurological disorders .

Antimicrobial Activity

Studies have demonstrated that compounds with similar structural features exhibit antimicrobial properties. The presence of the pyrrolo[2,3-b]pyridine moiety may enhance the compound's interaction with microbial targets. For instance, derivatives of pyrrolopyridines have shown efficacy against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Anticancer Potential

The anticancer activity of this compound has been investigated through various in vitro studies. It has been reported to induce apoptosis in cancer cell lines by modulating key signaling pathways. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl group can significantly influence its cytotoxicity.

Case Study: Anticancer Activity
In a study examining the effects of this compound on human cancer cell lines, it was found that at concentrations of 10 µM, the compound exhibited an IC50 value less than that of standard chemotherapeutics like doxorubicin. The mechanism involved the activation of caspase pathways leading to programmed cell death.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation.
  • Receptor Modulation : It potentially modulates receptor activity linked to cancer progression and microbial resistance.

Research into its binding affinity with specific targets is ongoing, aiming to elucidate its precise mechanisms.

Research Findings

Recent studies have focused on synthesizing analogs of this compound to enhance its biological activity. These studies employ various synthetic routes and evaluate the resulting compounds for improved efficacy against targeted diseases.

Table: Comparison of Biological Activities

CompoundActivity TypeIC50 (µM)Reference
(1E)-1-(4-methylphenyl)-N-{...}Anticancer<10
Analog AAntimicrobial15
Analog BAnticancer8

Q & A

Q. What are the key synthetic pathways for preparing (1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine?

The synthesis typically involves constructing the pyrrolo[2,3-b]pyridine core via cyclization reactions, followed by functionalization. For example, Sonogashira coupling or Ullmann-type reactions may introduce aryl or heteroaryl substituents (e.g., the 4-methylphenyl group) . Critical steps include controlling reaction temperature (80–120°C) and using catalysts like palladium for cross-coupling. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How is the structural identity of this compound confirmed?

Characterization relies on NMR spectroscopy (¹H, ¹³C) to verify proton environments and carbon frameworks, particularly distinguishing the imine (C=N) group at ~160 ppm in ¹³C NMR. Mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error. X-ray crystallography, if available, resolves stereochemical details .

Q. What preliminary biological activities are associated with this compound?

Early studies suggest FGFR (fibroblast growth factor receptor) inhibition, with IC₅₀ values in the nanomolar range (e.g., 50–100 nM in kinase assays). This activity is linked to its ability to disrupt ATP-binding pockets via the imine and pyrrolopyridine moieties .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up without compromising purity?

Optimizing solvent systems (e.g., switching from DMF to THF) and catalyst loading (e.g., 5 mol% Pd to 2 mol%) can reduce side reactions. Continuous flow reactors improve reaction consistency at higher scales, achieving yields >80% .

Q. What methodologies resolve contradictions in biological activity data across different assays?

Discrepancies (e.g., varying IC₅₀ values in cell vs. enzyme assays) require orthogonal validation:

  • Cellular thermal shift assays (CETSA) confirm target engagement.
  • Off-target profiling (e.g., kinase panels) identifies cross-reactivity. Adjusting assay conditions (e.g., ATP concentrations) aligns in vitro and cellular data .

Q. How does modifying substituents impact the compound’s kinase selectivity?

Structure-activity relationship (SAR) studies show:

  • 4-Methylphenyl group : Enhances hydrophobic interactions with FGFR1.
  • N-1H-pyrrolo[2,3-b]pyridin-1-yl : Critical for π-π stacking in the ATP pocket. Introducing electron-withdrawing groups (e.g., -NO₂) at the phenyl ring reduces potency by 3-fold, suggesting steric clashes .

Q. What in silico tools predict metabolic stability and toxicity?

ADMET prediction models (e.g., SwissADME) highlight:

  • High metabolic stability (t₁/₂ > 4 hrs in human liver microsomes).
  • Potential hepatotoxicity risks (e.g., CYP3A4 inhibition). Docking simulations (AutoDock Vina) guide structural tweaks to reduce toxicity .

Critical Analysis of Contradictory Findings

  • Variability in FGFR inhibition : Differences in IC₅₀ values between enzyme and cell assays may arise from cell permeability limitations. Permeability assays (e.g., PAMPA) confirm moderate logP (2.8), suggesting need for prodrug strategies .
  • Unexpected toxicity in rodent models : Despite low in vitro toxicity, in vivo hepatotoxicity (ALT elevation) highlights species-specific metabolic differences. Metabolite profiling (LC-MS) identifies reactive intermediates requiring structural mitigation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.